N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride
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Overview
Description
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.71 g/mol . This compound is typically found as a solid powder and is soluble in water and some organic solvents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroaniline and methanesulfonyl chloride.
Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The resulting 4-aminophenylmethanesulfonamide is then methylated using methylamine.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale reduction reactors to convert 4-nitroaniline to 4-aminophenylmethanesulfonamide.
Continuous Methylation: Employing continuous flow reactors for the methylation step to ensure consistent product quality.
Purification: Utilizing crystallization and filtration techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted sulfonamides.
Scientific Research Applications
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(aminophenyl)]methanesulfonamide
- **N-[4-(dimethylamino)phenyl]methanesulfonamide
- **N-[4-(ethylamino)phenyl]methanesulfonamide
Uniqueness
N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in targeted research applications where specific interactions are required.
Properties
CAS No. |
1132941-70-8 |
---|---|
Molecular Formula |
C8H13ClN2O2S |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.